molecular formula C15H19NO3 B8755824 benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate

benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B8755824
M. Wt: 261.32 g/mol
InChI Key: XRVPHGWCSXRKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a hydroxypropene moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group on the pyrrolidine ring using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Addition of the Hydroxypropene Moiety: The final step involves the addition of the hydroxypropene group through a reaction with an appropriate alkene precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the hydroxypropene moiety can be reduced to form a saturated alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can facilitate the removal of the benzyloxycarbonyl group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alcohol.

    Substitution: Formation of a deprotected amine or a new functionalized derivative.

Scientific Research Applications

benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid
  • Benzyl (3-aminopropyl)carbamate

Uniqueness

benzyl 2-(3-hydroxyprop-1-en-1-yl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a benzyloxycarbonyl protecting group, and a hydroxypropene moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 2-(3-hydroxyprop-1-enyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2

InChI Key

XRVPHGWCSXRKAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of either ethyl 3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propenoate or ethyl-3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate (R, or S, or racemate, 10.00 mmol) in anhydrous tetrahydrofuran (75 mL) at -78° C. under nitrogen was added dropwise a solution of diisobutylaluminium hydride (1.0M in hexanes, 12.0 mL, 22.0 mmol, 2.2 eq). The resulting solution was stirred at -78° C. under nitrogen for 30 minutes. The reaction solution was then allowed to warmed to room temperature over the course of 2 hours. A saturated solution of sodium hydrogen carbonate (50 mL) was added, and the aqueous mixture was extracted with ethyl acetate (3×50 mL). The extracts were combined, dried (MgSO4), and evaporated under reduced pressure. Column chromatography of the residue with diethyl ether/hexanes [1:1] afforded either 1-(N-benzyloxycarbonylpyrrolidin-2-yl)-3-hydroxypropene or 1-(N-benzyloxycarbonyl-piperid-2-yl)-3-hydroxypropene.
Name
ethyl 3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.86 g of (±)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)acrylic acid ethyl ester in 15 ml of dry dichloromethane1, 12.9 ml of diisobutylaluminum hydride (1M toluene solution) was added dropwise under an argon atmosphere at −70° C. or lower, followed by stirring for one hour. To the reaction solution, 60 ml of 1N hydrochloric acid was added dropwise, and then the mixture was heated to room temperature and extracted with diethyl ether. The extract was washed with water and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 0.75 g of the desired compound as a colorless oily substance.
Name
(±)-3-(N-benzyloxycarbonylpyrrolidin-2-yl)acrylic acid ethyl ester
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

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